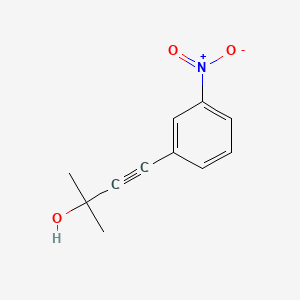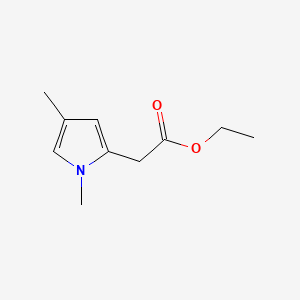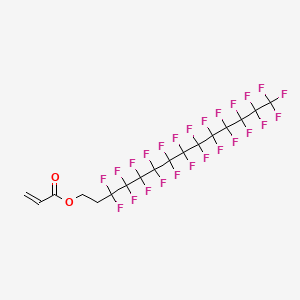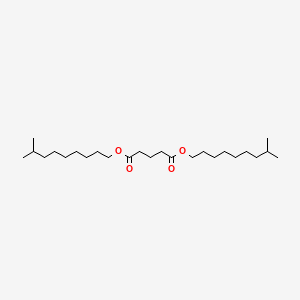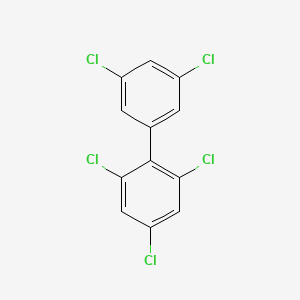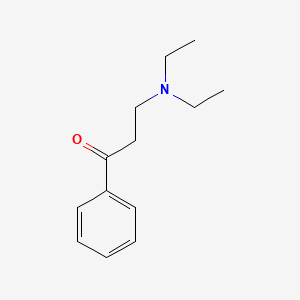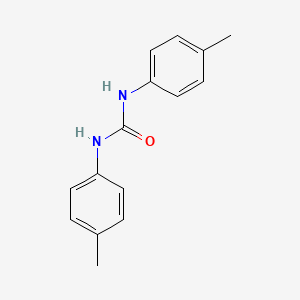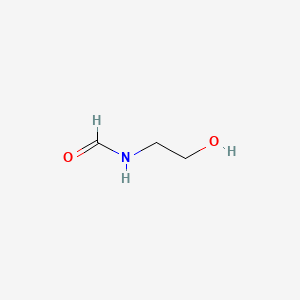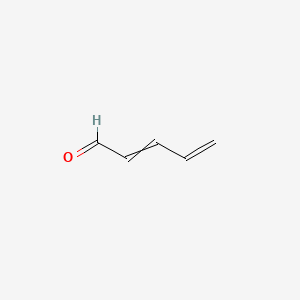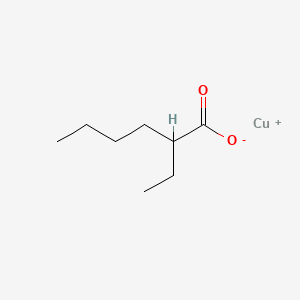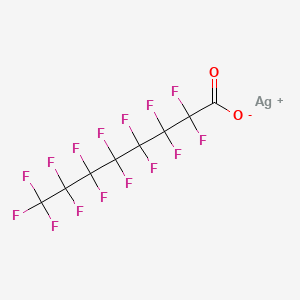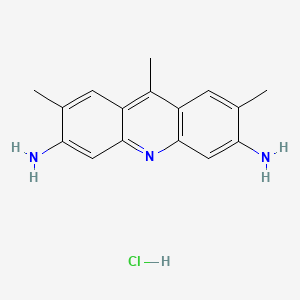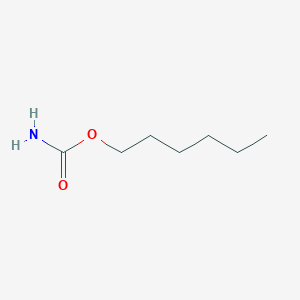
Methyl 5-oxopentanoate
Vue d'ensemble
Description
Methyl 5-oxopentanoate is a chemical compound with the molecular formula C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da .
The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
Molecular Structure Analysis
The molecular structure of Methyl 5-oxopentanoate is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .Chemical Reactions Analysis
Methyl 5-oxopentanoate has been used in novel single-step reactions via two different base-catalysed Michael additions . It has also been demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .Physical And Chemical Properties Analysis
Methyl 5-oxopentanoate has a density of 1.0±0.1 g/cm3, a boiling point of 189.1±23.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.5±3.0 kJ/mol, a flash point of 72.1±22.7 °C, and an index of refraction of 1.410 .Applications De Recherche Scientifique
Green Chemistry Solvent
Methyl 5-oxopentanoate: , sold under the brand name Rhodiasolv PolarClean , is gaining attention as a non-toxic replacement for common polar aprotic solvents . Its synthesis aligns with green chemistry principles, offering a more sustainable alternative to traditional solvents.
Synthesis Methodology
The compound can be synthesized via base-catalysed Michael additions, providing a high-purity product through a swift, solvent-free reaction that takes only 30 minutes . This method uses catalytic amounts of base, which is less than 6.5 mol% , enhancing its sustainability profile .
Arylation Reactions
Methyl 5-oxopentanoate has been applied in O- and N-arylation reactions in S N Ar processes, showing similar or superior yields compared to other green solvents . This application demonstrates its potential in organic synthesis and pharmaceutical research.
Membrane Science
There’s a broad opportunity for this solvent in membrane science, particularly where the use of conventional, toxic polar aprotic solvents is unavoidable . Its use could revolutionize the production and testing of membranes.
Environmental Impact
The environmental impact of Methyl 5-oxopentanoate is significantly lower compared to conventional solvents. Its application is a step towards reducing the ecological footprint of chemical processes .
Safety and Health
Due to its lower toxicity, Methyl 5-oxopentanoate presents fewer health and safety issues, making it a safer alternative for researchers and the environment .
Solvent Recovery
The solvent’s properties allow for its recovery and reuse in certain reactions, which is not only cost-effective but also reduces waste and environmental harm .
Solvent Properties Analysis
Important solvent properties such as dielectric constant, solubility parameters, and NMR residual shifts have been determined, facilitating the uptake of Methyl 5-oxopentanoate as a green solvent .
Safety and Hazards
Methyl 5-oxopentanoate is classified as an eye irritant, Category 2 . It causes serious eye irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Methyl 5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . Broad opportunities for this green solvent in membrane science were identified, where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable . Important practical solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts have been determined to facilitate the uptake of Methyl 5-oxopentanoate as a green solvent .
Mécanisme D'action
Target of Action
Methyl 5-oxopentanoate is primarily used as a green solvent . It has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents
Result of Action
The primary result of Methyl 5-oxopentanoate’s action is the facilitation of chemical reactions in a more environmentally friendly manner. It has been demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .
Action Environment
The efficacy and stability of Methyl 5-oxopentanoate as a solvent can be influenced by environmental factors such as temperature and pressure. Important practical solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility, and NMR residual shifts have been determined to facilitate its uptake as a green solvent .
Propriétés
IUPAC Name |
methyl 5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTZROCKNUIONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209011 | |
| Record name | Pentanoic acid, 5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6026-86-4 | |
| Record name | Pentanoic acid, 5-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006026864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Methyl 5-oxopentanoate is frequently employed as a versatile building block in organic synthesis. For instance, it can act as a starting material for synthesizing enantiopure trans-3,4-disubstituted piperidines, which are crucial components in various pharmaceuticals, including the antidepressant paroxetine. []
A: Yes, traditional solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) used in membrane fabrication can have detrimental environmental and health impacts. They are often toxic, slow to biodegrade, and flammable, necessitating strict safety protocols. []
A: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, marketed as Rhodiasolv PolarClean, presents itself as a greener alternative. It's bio-derived, biodegradable, non-flammable, and nonvolatile, making it a safer and more environmentally friendly option. [, ]
A: Research shows that PolarClean can be used to fabricate polysulfone ultrafiltration membranes. These membranes, notably, displayed desirable characteristics like sponge-like pores, high water flux values (176.0 ± 8.8 LMH), and commendable solute rejection rates (99.0 ± 0.51%). []
A: Yes, PolarClean has shown remarkable efficacy in the liquid-phase exfoliation of layered materials such as WS2, MoS2, and graphene. []
A: Compared to a standard solvent like NMP, PolarClean yielded significantly more few-layer flakes (thickness < 5 nm) - an increase of about 350% - while maintaining similar lateral sizes and yields. Furthermore, the use of PolarClean resulted in a tenfold reduction in defect density. []
A: PolarClean's lack of toxicity and biodegradability make it particularly attractive for applications sensitive to solvent toxicity, such as the agri-food industry and desalination. This opens up new possibilities for using layered materials in these sectors. []
A: Yes, studies have investigated Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (MDMO) as a green solvent for cleaning end-of-life polyvinylidene fluoride (PVDF) membranes from membrane bioreactors. []
A: MDMO cleaning significantly restored the water permeance of the fouled membranes, achieving nearly 100% flux recovery. This cleaning process also maintained the membrane's rejection ability and stability. []
A: Molecular dynamic simulations suggest that MDMO interacts strongly with PVDF, allowing it to displace irrecoverable foulants from the membrane surface. This interaction leads to the desorption of the foulants and their diffusion into the bulk MDMO solvent. []
A: Tests in lab-scale membrane bioreactors treating real wastewater have confirmed that EOL membranes cleaned with MDMO can be reused effectively. []
A: PolarClean, along with other greener solvents like N-butylpyrrolidinone (NBP), is being explored as a safer alternative in peptide synthesis to minimize the formation of toxic hydrogen cyanide (HCN) often generated in reactions using diisopropylcarbodiimide (DIC) and ethyl (hydroxyimino)cyanoacetate (Oxyma). []
A: Studies indicate that the solvent used can significantly influence the formation of HCN in DIC/Oxyma-mediated reactions. PolarClean, particularly when used in combination with ethyl acetate, can substantially decrease the rate of HCN generation compared to traditional solvents like DMF. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

